molecular formula C28H46Cl2P2Pd B1426461 Dichlorobis(di-tert-butylphenylphosphine)palladium(II) CAS No. 34409-44-4

Dichlorobis(di-tert-butylphenylphosphine)palladium(II)

Cat. No. B1426461
CAS RN: 34409-44-4
M. Wt: 621.9 g/mol
InChI Key: QNNRAWADYXIGHE-UHFFFAOYSA-L
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Description

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a compound with the empirical formula C28H46Cl2P2Pd and a molecular weight of 621.94 . It is used as an effective catalyst for cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) can be represented by the SMILES string Cl[Pd]Cl.CC(C)(C)P(c1ccccc1)C(C)(C)C.CC(C)(C)P(c2ccccc2)C(C)(C)C . The InChI representation is 1S/2C14H23P.2ClH.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;;;/h2*7-11H,1-6H3;2*1H;/q;;;;+2/p-2 .


Chemical Reactions Analysis

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a highly active, air-stable catalyst for Suzuki-Miyaura cross-coupling with aryl halides including 5- and 6-membered heteroaryl chlorides . It is also used in other types of coupling reactions such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a solid substance . It has a melting point of 260-264 °C (decomposition) .

Scientific Research Applications

Catalysis in Organic Synthesis

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is prominently used in organic synthesis, particularly as a catalyst. For example, Akazome, Kondo, and Watanabe (1991) demonstrated its effectiveness in catalyzing the transformation of N-(2-nitrobenzylidene)amines into 2H-indazole derivatives under specific conditions, highlighting its role in reductive N-heterocyclization reactions (Akazome, Kondo, & Watanabe, 1991). Additionally, Talhami et al. (2006) reported the use of dichlorobis(triphenylphosphine)palladium(II) within a silica sol–gel matrix as an efficient catalyst for cross-coupling reactions, demonstrating its versatility and recyclability in different catalytic processes (Talhami et al., 2006).

Stereochemistry and Chiral Synthesis

The compound also finds application in the field of stereochemistry and chiral synthesis. Kinoshita, Kashiwabara, and Fujita (1980) used it in the optical resolution of (2-Aminoethyl)butylphenylphosphine, aiding in the determination of the absolute configuration of chiral phosphorus atoms based on circular dichroism spectra of its complexes (Kinoshita, Kashiwabara, & Fujita, 1980).

Synthesis of Complex Organic Molecules

Mphahlele and Oyeyiola (2011) utilized dichlorobis(triphenylphosphine)palladium(II)/tricyclohexylphosphine-catalyzed cross-coupling in the synthesis of complex organic molecules, specifically 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-ones. This highlights its role in facilitating the creation of specific and potentially bioactive organic compounds (Mphahlele & Oyeyiola, 2011).

Development of Highly Efficient Catalysts

Bolliger and Frech (2010) described the use of dichloro-bis(aminophosphine) complexes as stable forms of palladium nanoparticles, which are excellent catalysts with high functional group tolerance. Such advancements are crucial in developing more efficient and versatile catalysts for various chemical reactions (Bolliger & Frech, 2010).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ditert-butyl(phenyl)phosphane;dichloropalladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H23P.2ClH.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;;;/h2*7-11H,1-6H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNRAWADYXIGHE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46Cl2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorobis(di-tert-butylphenylphosphine)palladium(II)

CAS RN

34409-44-4
Record name Dichlorobis[(di-tert-butyl)phenylphosphine]palladium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TP Heffron, A McClory, A Stumpf - Comprehensive Accounts of …, 2016 - ACS Publications
Aberrant signaling of the PI3K pathway has been implicated in the majority of cases of glioblastoma multiforme (GBM), a malignant brain tumor with an associated poor prognosis. In …
Number of citations: 3 pubs.acs.org
N Nishimura, A Siegmund, L Liu, K Yang… - Journal of medicinal …, 2011 - ACS Publications
The phosphoinositide 3-kinase (PI3K) family catalyzes the ATP-dependent phosphorylation of the 3′-hydroxyl group of phosphatidylinositols and plays an important role in cell growth …
Number of citations: 72 pubs.acs.org

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